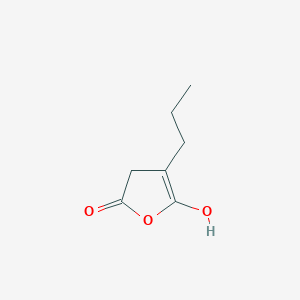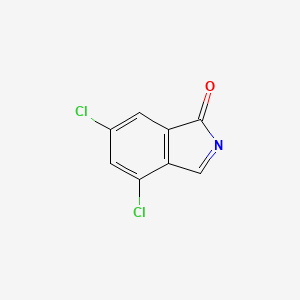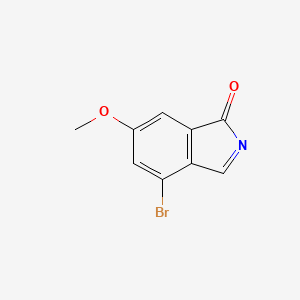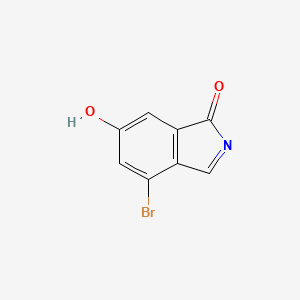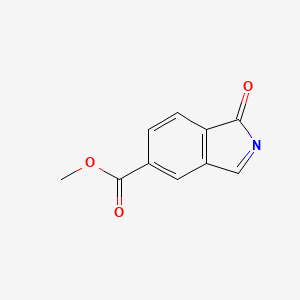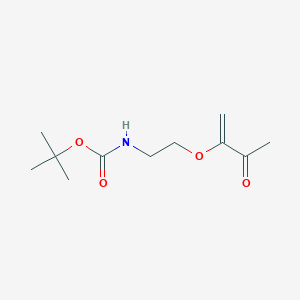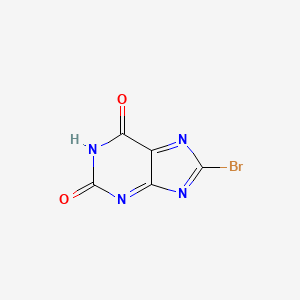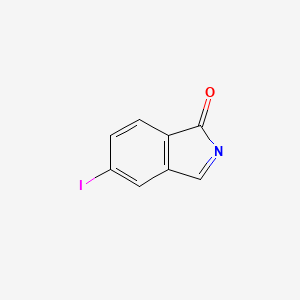
5-Iodoisoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodoisoindol-1-one is a heterocyclic compound that belongs to the isoindolinone family. Isoindolinones are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science. The presence of an iodine atom at the 5-position of the isoindolinone ring imparts unique chemical properties to this compound, making it a compound of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodoisoindol-1-one typically involves the iodination of isoindolinone. One common method is the direct iodination of isoindolinone using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reagents.
Chemical Reactions Analysis
Types of Reactions: 5-Iodoisoindol-1-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form isoindole-1,3-diones.
Reduction Reactions: The carbonyl group in the isoindolinone ring can be reduced to form isoindolines.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products:
Substitution Reactions: Products include 5-azidoisoindol-1-one, 5-thiocyanatoisoindol-1-one, and 5-methoxyisoindol-1-one.
Oxidation Reactions: Major products include isoindole-1,3-diones.
Reduction Reactions: Major products include isoindolines.
Scientific Research Applications
5-Iodoisoindol-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe for studying biological processes and as a precursor for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 5-Iodoisoindol-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The iodine atom can enhance the compound’s binding affinity to these targets through halogen bonding or other interactions. The exact pathways involved would vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Isoindolinone: The parent compound without the iodine atom.
5-Bromoisoindol-1-one: Similar to 5-Iodoisoindol-1-one but with a bromine atom instead of iodine.
5-Chloroisoindol-1-one: Similar to this compound but with a chlorine atom instead of iodine.
Comparison:
Reactivity: this compound is generally more reactive in substitution reactions compared to its bromo and chloro counterparts due to the larger size and lower bond dissociation energy of the carbon-iodine bond.
Biological Activity: The presence of the iodine atom can enhance the compound’s biological activity due to its ability to form stronger interactions with biological targets.
Applications: While all these compounds are used in similar fields, this compound may offer unique advantages in specific applications due to its distinct chemical properties.
Properties
IUPAC Name |
5-iodoisoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO/c9-6-1-2-7-5(3-6)4-10-8(7)11/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCIPGHIMORHKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C=NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
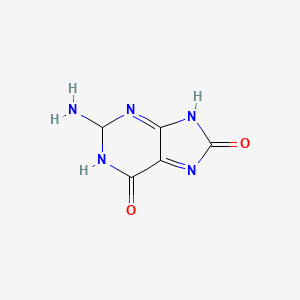
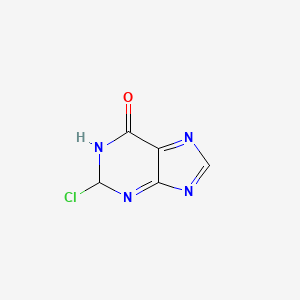
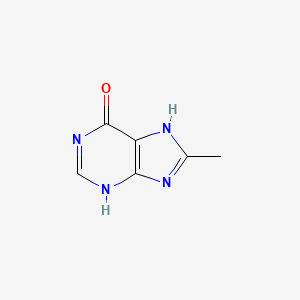
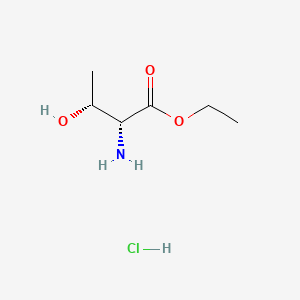
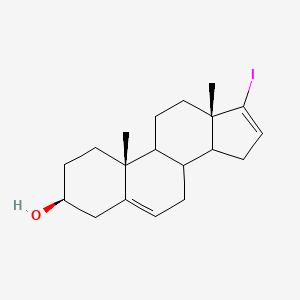

![4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B7942978.png)
